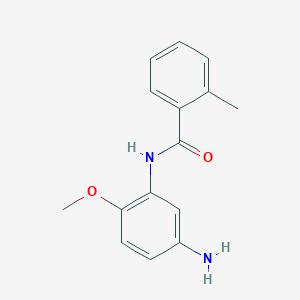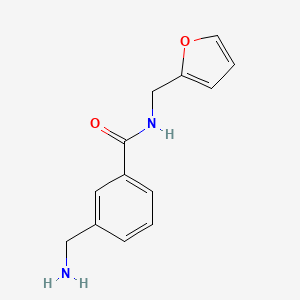
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves various starting materials and reagents. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from different nitrophenols and chlorophenols, using ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound would likely involve similar reagents and steps, such as acylation and amide bond formation.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was determined by X-ray crystallography, revealing evidence of intra- and intermolecular hydrogen bonds . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure . These findings suggest that the compound "N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide" would also exhibit specific molecular interactions, such as hydrogen bonding, which could be analyzed using similar techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions involving acetamide compounds. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . This indicates that acetamide compounds can participate in reactions with amines, which could be relevant for the compound . Additionally, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide is described, highlighting the potential for reduction reactions in the synthesis or modification of acetamide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide compounds are influenced by their molecular structure. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows different conformations and hydrogen bonding patterns, which affect their physical properties and potential biological activities . The stability of these compounds in various conditions, such as physiological pH and temperature, is also discussed . These insights can be applied to predict the properties of "N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide," such as its solubility, stability, and potential biological activity.
科学的研究の応用
1. Synthesis and Chemical Properties
- Chemoselective Acetylation: N-(2-Hydroxyphenyl)acetamide, a compound related to N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, is used as an intermediate in the natural synthesis of antimalarial drugs. This synthesis involves chemoselective monoacetylation of the amino group of 2-aminophenol using Novozym 435 as a catalyst (Magadum & Yadav, 2018).
- Hydrogen Bond Studies: Research into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, similar in structure to N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, has provided insights into the formation of intra- and intermolecular hydrogen bonds in solution and the electronic behavior of these bonds (Romero & Margarita, 2008).
2. Applications in Antimalarial Research
- Antimalarial Activity: A series of compounds including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, structurally similar to the compound , showed increasing antimalarial potency against Plasmodium berghei in mice, correlated with specific structural features (Werbel et al., 1986).
3. Synthesis of Other Chemical Compounds
- Derivative Synthesis: The synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, related to N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, involved a process of acetylation, methylation, and Fries rearrangement (Teng Da-wei, 2011).
4. Pharmacological Research
- Anticonvulsant Activity: Primary amino acid derivatives, including 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, were found to possess potent anticonvulsant activities, suggesting potential pharmacological applications (King et al., 2011).
5. Molecular Structure Analysis
- Crystal Structure and DFT Calculations: The study of orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, provided insights into the molecular structure and optical properties, contributing to the understanding of molecular interactions and behaviors (Wannalerse et al., 2022).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
将来の方向性
The study and application of this compound could go in many directions, depending on its properties and the interests of researchers. It could be studied for potential use in medicine, materials science, or other fields.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-10-16(19)18-14-8-5-7-13(17)12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAVNIDEFGBDTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

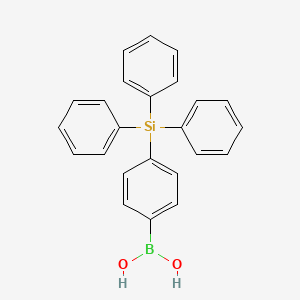
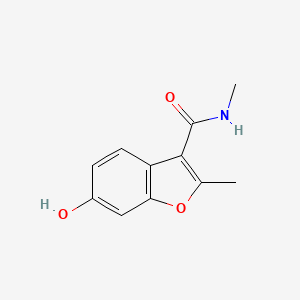
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)
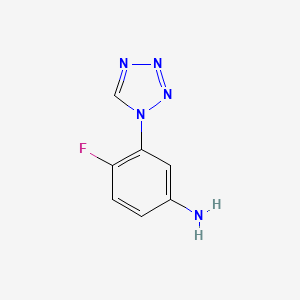
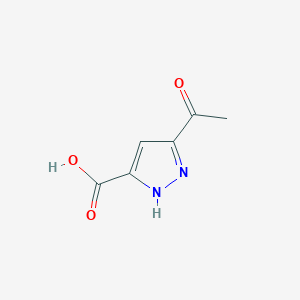
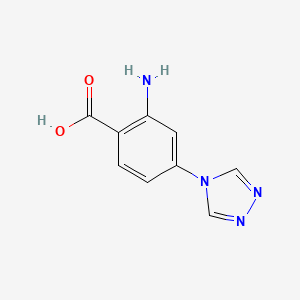

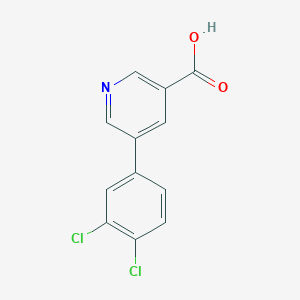
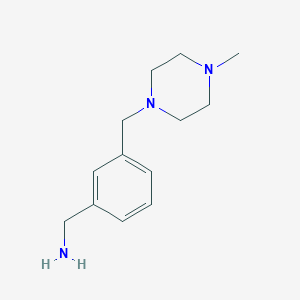
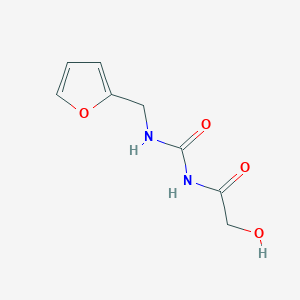
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)
